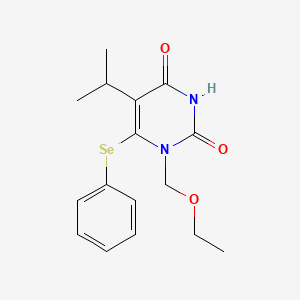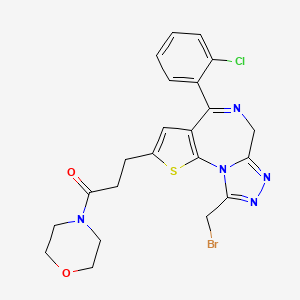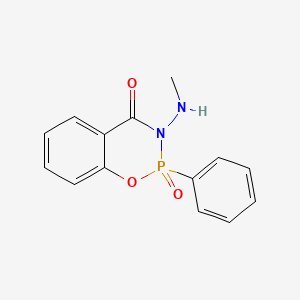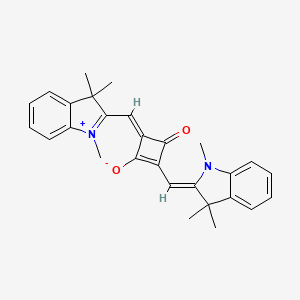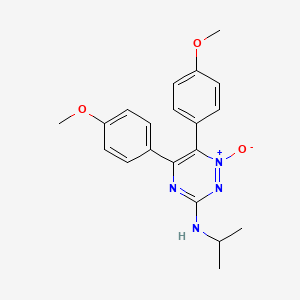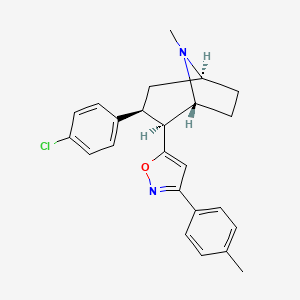
RTI-336 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RTI-336 free base is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor. It has been developed as a potential pharmacotherapy for cocaine dependence due to its ability to bind to the dopamine transporter with high affinity, but with a slower onset and offset rate compared to cocaine .
Métodos De Preparación
The synthesis of RTI-336 involves multiple steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:
Formation of the tropane ring: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: Various substituents are introduced to the tropane ring to achieve the desired chemical structure. This includes the addition of a 4-chlorophenyl group and a 4-methylphenyl group.
Final modifications:
Análisis De Reacciones Químicas
RTI-336 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, often resulting in the formation of reduced analogs.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in the study of dopamine transporter inhibitors.
Biology: RTI-336 is used in research to understand the role of dopamine transporters in the brain.
Industry: RTI-336 is used in the development of new pharmacotherapies for substance abuse disorders.
Mecanismo De Acción
RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can help reduce the craving for cocaine. The compound has a slower onset and longer duration of action compared to cocaine, making it a potential candidate for the treatment of cocaine dependence .
Comparación Con Compuestos Similares
RTI-336 is compared with other dopamine reuptake inhibitors, such as:
RTI-177: Another phenyltropane derivative with similar properties but different pharmacokinetics.
Cocaine: While cocaine has a rapid onset and high abuse potential, RTI-336 has a slower onset and lower abuse potential.
RTI-336 stands out due to its high selectivity for the dopamine transporter and its potential for use in treating cocaine dependence with a lower risk of abuse.
Propiedades
Número CAS |
236754-02-2 |
|---|---|
Fórmula molecular |
C24H25ClN2O |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1 |
Clave InChI |
AUXUFNHAVGIVDC-IKJKNFHUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


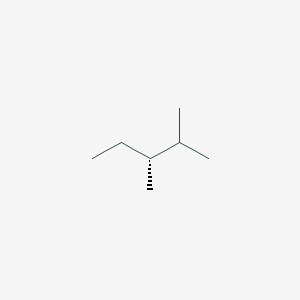
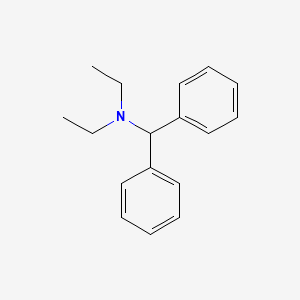
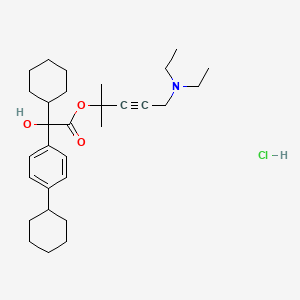
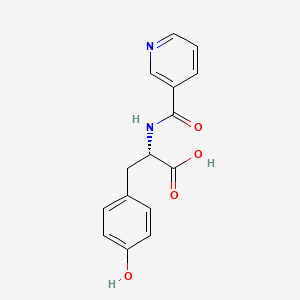
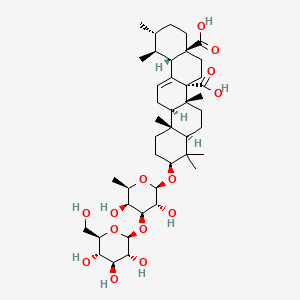
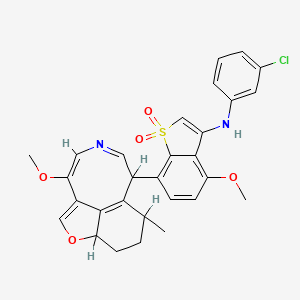
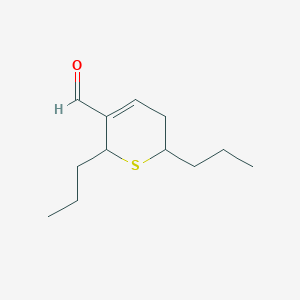
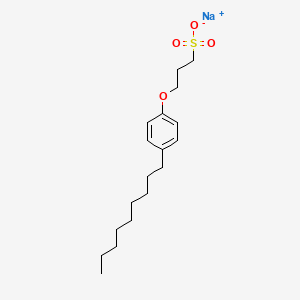
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
